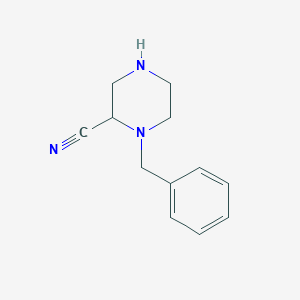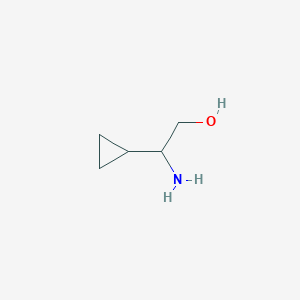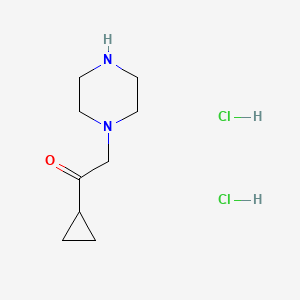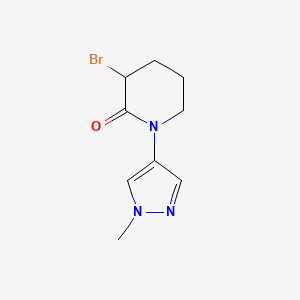
1-(4-Aminophenoxy)-2-methylpropan-2-ol
説明
The compound “1-(4-Aminophenoxy)-2-methylpropan-2-ol” seems to be a type of aromatic compound that contains an aminophenoxy group . A similar compound, “4-[4-(4-aminophenoxy)phenoxy]aniline”, has been mentioned in the literature .
Synthesis Analysis
While specific synthesis methods for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, similar compounds have been synthesized through various methods. For instance, “1,3-bis(4-aminophenoxy)benzene” and polyimide based on it and pyromellitic dianhydride were synthesized . Another compound, “1,3,5-tris[4-(4-aminophenoxy)phenoxy]benzene”, was synthesized using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .科学的研究の応用
-
Functional Aromatic Polyamides
- Field : Polymer Chemistry .
- Application : Aromatic polyamides, or aramids, are high-performance materials due to their exceptional thermal and mechanical behavior . They are used in the production of advanced composites, paper, and cut and fire protective garments .
- Method : These polymers are synthesized through the reaction of aromatic diamines with aromatic dianhydrides .
- Results : The resulting materials exhibit high crystallization tendency and extremely high cohesive energy density, which contribute to their outstanding properties .
-
Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Field : Polymer Chemistry .
- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .
- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .
-
Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
- Field : Polymer Chemistry .
- Application : These semicrystalline polyimides are developed for their significant recrystallization ability and fast crystallization kinetics from the melt .
- Method : The polyimides are synthesized by reacting HQDPA with different diamines .
- Results : The resulting polyimides exhibit good thermal stability and mechanical properties .
-
Aromatic Polyimide Films for Electronic Applications
- Field : Electronics .
- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .
- Method : These materials are synthesized from aromatic dianhydrides and diamines .
- Results : The resulting materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
-
Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane
- Field : Polymer Chemistry .
- Application : These polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The resulting polyimides exhibit excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
-
Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Field : Polymer Chemistry .
- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .
- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .
-
Aromatic Polyimide Films for Electronic Applications
- Field : Electronics .
- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc . Aromatic polyimide materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
- Method : These materials are synthesized from aromatic dianhydrides and diamines .
- Results : The resulting materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
-
Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane
- Field : Polymer Chemistry .
- Application : These polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
-
Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Field : Polymer Chemistry .
- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .
- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .
将来の方向性
While specific future directions for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, research on similar compounds continues. For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was synthesized, and a series of polyimides were synthesized from it .
特性
IUPAC Name |
1-(4-aminophenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILWRGONPTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)
![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
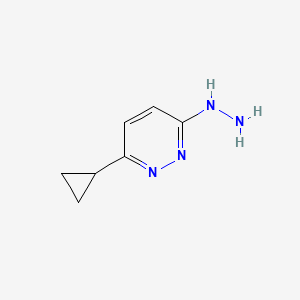
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
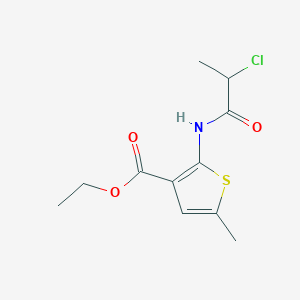
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)


